![molecular formula C10H8IN5 B13886844 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine core, which can then be iodinated and coupled with a triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and purification techniques. For example, the use of acetonitrile as a solvent and copper(I) oxide as a catalyst has been reported to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino derivative, while oxidation of the triazole ring can produce an oxo derivative .
科学的研究の応用
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce tumor growth .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 3-methyl-7-(1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine share a similar core structure but differ in their substituents.
1,2,4-Triazole Derivatives: Compounds like 3-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine have similar triazole rings but different core structures.
Uniqueness
3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a triazole ring, which confer specific chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the triazole ring enhances the compound’s biological activity and stability .
特性
分子式 |
C10H8IN5 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC名 |
3-iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8IN5/c1-15-10(13-6-14-15)7-2-3-16-8(11)5-12-9(16)4-7/h2-6H,1H3 |
InChIキー |
NUBKCMKXXRYRMU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C2=CC3=NC=C(N3C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
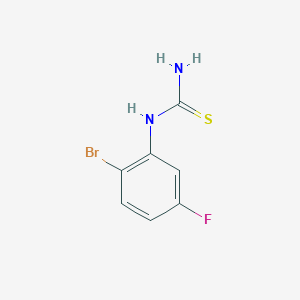
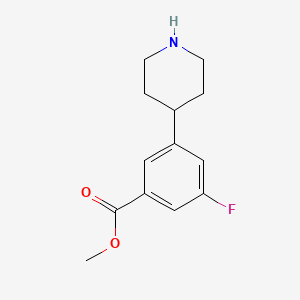
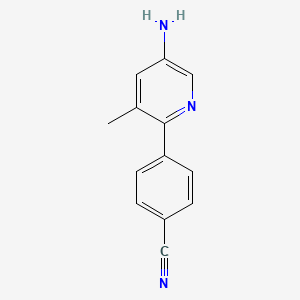

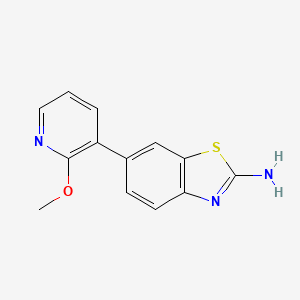

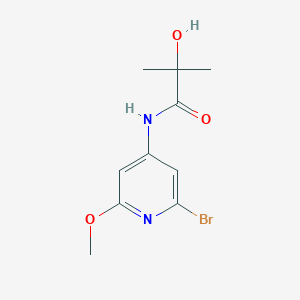
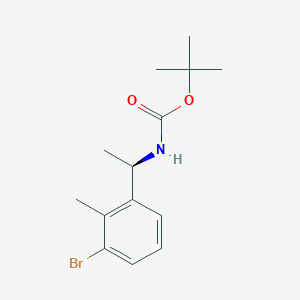
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
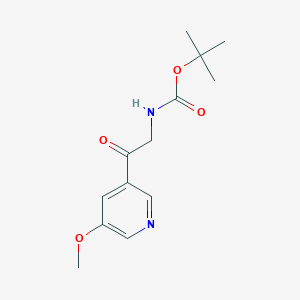
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
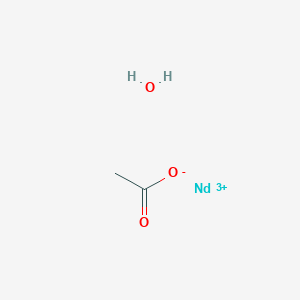
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
